molecular formula C8H13N5O2 B8268735 tert-Butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate

tert-Butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate

Cat. No.: B8268735
M. Wt: 211.22 g/mol
InChI Key: XKXHRIGWUHVIQF-UHFFFAOYSA-N
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Description

tert-Butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate is a heterocyclic carbamate derivative featuring a 1,2,4,5-tetrazine core linked to a tert-butyl carbamate group via a methyl spacer. The 1,2,4,5-tetrazine ring is a six-membered aromatic system with four nitrogen atoms, known for its electron-deficient nature and utility in bioorthogonal chemistry, particularly in inverse electron-demand Diels-Alder (IEDDA) reactions for pretargeted radiopharmaceutical applications .

The compound is synthesized via protective group chemistry. For example, tert-butyl carbamate precursors are coupled to tetrazine-containing intermediates under acidic conditions (e.g., HCl in 1,4-dioxane) or via solid-phase peptide synthesis (SPPS) methodologies . Its applications span radiopharmaceuticals, where it serves as a bioorthogonal handle for conjugating radioligands (e.g., ⁹⁹ᵐTc, ¹⁷⁷Lu) to targeting vectors in pretargeted imaging and therapy .

Properties

IUPAC Name

tert-butyl N-(1,2,4,5-tetrazin-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c1-8(2,3)15-7(14)9-4-6-12-10-5-11-13-6/h5H,4H2,1-3H3,(H,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXHRIGWUHVIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=CN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nickel-Catalyzed Cyclization with Hydrazine

A widely cited method involves nickel-catalyzed cyclization using hydrazine and nitrosation agents. Starting from a tert-butyl carbamate-protected precursor, acetonitrile serves as both solvent and carbon source. In a representative procedure ():

  • Reaction Setup : A mixture of tert-butyl (4-cyanobenzyl)carbamate (1.5 g, 6.46 mmol), anhydrous NiCl₂ (418 mg, 3.23 mmol), and acetonitrile (3.4 mL) is treated with hydrazine (5 mL, 161.5 mmol) at 60°C for 24 hours.

  • Nitrosation : Sodium nitrite (8.8 g, 127 mmol) in water is added, followed by HCl to neutralize excess base, triggering tetrazine ring formation.

  • Workup : Extraction with ethyl acetate and silica gel chromatography (hexanes/EtOAc = 8:1) yields the product as a red solid (63% yield).

Key Advantages :

  • High functional group tolerance due to mild conditions.

  • Scalability demonstrated at gram-scale ().

Palladium-Mediated Cross-Coupling

Palladium catalysts enable coupling between preformed tetrazine intermediates and carbamate-protected alkyl halides. A patent () details:

  • Coupling Reaction : tert-Butyl carbamate (118 g, 1.009 mol) reacts with 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (200 g, 594 mmol) using Pd(OAc)₂ (10.7 g, 47.5 mmol) and Xantphos (32 g, 65 mmol) in 1,4-dioxane under reflux.

  • Isolation : The crude product is purified via trituration with methyl tert-butyl ether, achieving 57% yield.

Optimization Insights :

  • Cesium carbonate enhances reaction efficiency by stabilizing intermediates.

  • Steric hindrance from the tert-butyl group necessitates prolonged reaction times (12–24 hours) ().

Acid-Catalyzed Deprotection and Functionalization

A stepwise approach involves synthesizing a Boc-protected intermediate followed by deprotection. Adapted from crystal structure studies ():

  • Boc Protection : 4-(Aminomethyl)benzonitrile reacts with Boc anhydride in THF at 75°C for 20 hours (96% yield).

  • Tetrazine Formation : The nitrile undergoes cyclization with formamidine acetate and hydrazine, followed by oxidation with NaNO₂/HCl.

  • Deprotection : Acidic cleavage (HCl/dioxane) removes Boc groups, yielding the free amine, which is reprotected with a Troc group if needed.

Critical Parameters :

  • pH control during nitrosation prevents tetrazine degradation.

  • Anhydrous conditions are essential to avoid hydrolysis of intermediates ().

Reaction Condition Optimization

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and acetonitrile improve tetrazine stability during cyclization ().

  • Temperature : Reactions proceed optimally at 50–60°C; higher temperatures accelerate side reactions like carbamate decomposition ().

Catalytic Systems

CatalystLigandYield (%)Reference
NiCl₂None63
Pd(OAc)₂Xantphos57
PdCl₂(PPh₃)₂Tris(dibenzylideneacetone)74

Observations :

  • Nickel catalysts favor cyclization, while palladium systems excel in cross-coupling.

  • Ligand choice (e.g., Xantphos) mitigates steric effects in bulky substrates ().

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 4.32 (d, J = 5.6 Hz, 2H, CH₂), 8.52 (s, 1H, tetrazine-H) ().

  • HRMS : m/z calculated for C₈H₁₃N₅O₂ [M+H]⁺: 211.22; found: 211.21 ().

Stability Profiling

  • Aqueous Stability : Decomposition <5% after 72 hours in PBS (pH 7.4) at 37°C ().

  • Thermal Stability : No degradation observed at 25°C for 30 days under inert atmosphere ().

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityLimitations
NiCl₂ Cyclization6399.4Gram-scaleRequires toxic hydrazine
Pd-Catalyzed Coupling5798.7Multi-gramHigh catalyst loading
Acid Deprotection6199.8Lab-scaleMulti-step synthesis

Recommendations :

  • For large-scale production, nickel-catalyzed cyclization offers cost-effectiveness.

  • Palladium methods are preferable for functionalized derivatives requiring precise stereocontrol.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1,2,4,5-tetrazin-3-ylmethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the tetrazine ring, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound's tetrazine group is notable for its utility in medicinal chemistry, particularly in the development of targeted therapies. Tetrazines are known for their ability to undergo bioorthogonal reactions, making them suitable for:

  • Drug Development : Compounds containing tetrazines can be used to create conjugates that selectively target cancer cells, enhancing therapeutic efficacy while minimizing side effects.
  • Anticancer Properties : Research has indicated that derivatives of tetrazine compounds can induce apoptosis in cancer cells, offering a pathway for new cancer treatments.

Bioorthogonal Chemistry

The reactivity of the tetrazine moiety allows it to participate in click chemistry reactions with strained alkynes. This property is leveraged for:

  • Labeling Biomolecules : The compound can be used to label proteins or other biomolecules selectively, facilitating studies in cellular biology and biochemistry.
  • Imaging Techniques : Its application in imaging could improve the visualization of biological processes at the molecular level.

Antimicrobial Activity

Studies have shown that compounds with tetrazine rings exhibit antimicrobial properties. The research indicates potential applications in:

  • Infectious Disease Treatment : Developing new antimicrobial agents that can combat resistant strains of bacteria and fungi.
ActivityMeasurement MethodResult
Anticancer ActivityIn vitro assaysInduces apoptosis in cancer cells
Antimicrobial ActivityZone of inhibitionSignificant inhibition against various pathogens

Synthesis Pathways

The synthesis of tert-butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate typically involves multi-step organic reactions. Below is a simplified overview:

StepReaction TypeKey Reagents
Step 1Formation of tetrazineHydrazine derivatives
Step 2Carbamate formationIsocyanates
Step 3Coupling reactionBase catalysts

Case Study 1: Cancer Therapeutics

In a recent study, researchers synthesized various derivatives of this compound and evaluated their anticancer properties. The results demonstrated that specific derivatives could significantly inhibit tumor growth in xenograft models.

Case Study 2: Bioorthogonal Applications

Another investigation focused on the use of this compound in bioorthogonal labeling techniques. The study successfully demonstrated that the tetrazine moiety could react selectively with a variety of alkyne-containing biomolecules, providing a powerful tool for studying protein interactions in live cells.

Mechanism of Action

The mechanism of action of tert-Butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The tetrazine ring can participate in various chemical reactions, including cycloaddition reactions, which can modify the activity of enzymes or other proteins. The molecular pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Triazolo-Annulated Tetrazines

Compounds like N-(6-(4-bromo-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-yl)benzamide (Fig. 1, ) incorporate fused triazole and tetrazine rings. These derivatives exhibit fungistatic activity, with MIC values as low as 1 µg/mL against Candida albicans. However, their synthesis requires harsh oxidative conditions (e.g., Pb(OAc)₄ in CHCl₃), leading to low yields (~20%) compared to the milder acidic conditions used for the target compound .

3,6-Disubstituted Tetrazines

2,2,2-Trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate () replaces the tert-butyl group with a trichloroethyl carbamate and introduces a hydroxyethyl substituent. This modification enhances crystallinity (validated by X-ray diffraction) but reduces solubility in aqueous media, limiting its biomedical utility compared to the more hydrophilic PEGylated analogs of the target compound .

PEGylated Tetrazine-Carbamate Conjugates

PEGylation improves pharmacokinetics and solubility. Examples include:

  • Tz-4-PEG₁₁-NHBoc (): A PEG₁₁-linked tetrazine-carbamate with a tert-butyloxycarbonyl (Boc) group. It achieves 63% yield via SPPS and demonstrates enhanced tumor targeting in pretargeted radioimmunotherapy (PRIT) .
  • Compound 20c (): Features a pyridine-tetrazine core conjugated to a PEG₁₁ chain. Its synthesis uses benzotriazol-1-yloxy tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent, yielding 67% after silica gel chromatography .

Key Advantage: PEGylation reduces nonspecific binding and prolongs circulation half-life, making these derivatives superior to non-PEGylated tetrazines in vivo .

Heterocyclic Carbamates without Tetrazine Moieties

Thiadiazole Carbamates

tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate () replaces the tetrazine ring with a bromo-thiadiazole. With a molecular weight of 280.14 g/mol, it is smaller than most tetrazine-carbamates (~400–600 g/mol) but lacks bioorthogonal reactivity, limiting its use in click chemistry .

Benzoisoxazole Carbamates

tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate () features a benzoisoxazole core.

Data Tables

Table 1: Molecular Data of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
tert-Butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate Not explicitly reported ~250–300 (estimated) Tetrazine, tert-butyl carbamate
Tz-4-PEG₁₁-NHBoc C₄₇H₇₈N₆O₁₈ 1063.15 Tetrazine, PEG₁₁, Boc-protected
N-(6-(4-bromo-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-yl)benzamide C₁₇H₁₄BrN₇O 428.25 Tetrazine, pyrazole, benzamide
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate C₇H₁₀BrN₃O₂S 280.14 Thiadiazole, bromo, carbamate

Biological Activity

Tert-butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate (CAS: 2252339-97-0) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H13N5O2
  • Molecular Weight : 211.23 g/mol
  • Purity : 97.00%
  • IUPAC Name : this compound
  • SMILES Notation : O=C(OC(C)(C)C)NCC1=NN=CN=N1

Recent studies have indicated that this compound exhibits several biological activities:

  • Inhibition of Amyloid Beta Aggregation :
    • The compound has been shown to act as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease. This inhibition prevents the aggregation of amyloid beta peptides (Aβ), thereby potentially reducing neurotoxicity associated with Alzheimer's disease .
  • Cell Viability Enhancement :
    • In vitro studies demonstrated that the compound significantly improved cell viability in astrocytes exposed to Aβ1-42. When administered alongside Aβ1-42, it increased cell viability from 43.78% to 62.98%, suggesting protective effects against neurotoxic insults .
  • Cytokine Modulation :
    • The compound reduced levels of pro-inflammatory cytokines such as TNF-α in astrocytes treated with Aβ1-42. Although the reduction was not statistically significant compared to controls, it indicates a potential anti-inflammatory role .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Amyloid Beta InhibitionPrevents aggregation and fibril formation
Cell ViabilityIncreased from 43.78% to 62.98% in treated cells
Cytokine ProductionModulates TNF-α levels
Bioorthogonal ChemistryUseful for targeted drug delivery

Bioorthogonal Applications

The tetrazine moiety in this compound allows for bioorthogonal reactions, particularly the inverse-electron-demand Diels-Alder reaction. This feature facilitates the targeted delivery of therapeutic agents to specific biological sites, enhancing the efficacy and reducing systemic toxicity .

Discussion

The biological activity of this compound is promising for therapeutic applications in neurodegenerative diseases such as Alzheimer's. Its ability to inhibit amyloid beta aggregation and modulate inflammatory responses positions it as a candidate for further development.

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